N-(4-bromo-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
“N-(4-bromo-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the amide group.
Reduction: Reduction reactions could target the nitro groups if present or reduce the pyrimidine ring.
Substitution: Halogen atoms (bromo and fluoro) are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are enzymes involved in signal transduction pathways, or receptors involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-4-methylpyrimidine-2-carboxamide
- N-(4-chloro-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
- N-(4-bromo-2-chlorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in “N-(4-bromo-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide” can significantly influence its chemical properties, such as lipophilicity and metabolic stability, making it unique compared to similar compounds.
Properties
Molecular Formula |
C12H6BrF4N3O |
---|---|
Molecular Weight |
364.09 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H6BrF4N3O/c13-6-1-2-8(7(14)5-6)19-11(21)10-18-4-3-9(20-10)12(15,16)17/h1-5H,(H,19,21) |
InChI Key |
CWDAYPBFPCXXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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